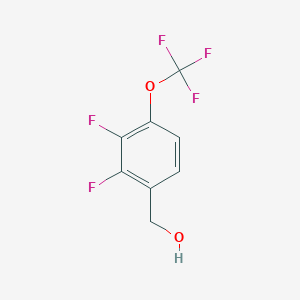

2,3-Difluoro-4-(trifluoromethoxy)benzyl alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-4-(trifluoromethoxy)benzyl alcohol (DFTBA) is an organic compound with a wide range of applications in scientific research, including synthetic organic chemistry, medicinal chemistry, and biochemistry. It is a colorless, volatile liquid with a strong odor. DFTBA is a major component of many pharmaceuticals, pesticides, and other industrial chemicals. Due to its unique properties, DFTBA is an important intermediate in the synthesis of a variety of organic compounds.

Scientific Research Applications

Bench-Stable Pyridinium Salt for Benzylation of Alcohols

A stable, neutral organic salt, 2-Benzyloxy-1-methylpyridinium triflate, converts alcohols into benzyl ethers upon warming, showcasing the potential of utilizing benzyl alcohols in benzylation reactions to produce benzyl ethers efficiently (Poon & Dudley, 2006).

Deoxytrifluoromethylation of Alcohols

The process of deoxy-functionalization of alcohols, particularly deoxyfluorination, is crucial in medicinal chemistry for incorporating fluorine atoms into molecules, improving their pharmaceutical properties. A novel copper metallaphotoredox-mediated method enables direct deoxytrifluoromethylation, forming C(sp3)-CF3 bonds and highlighting the significance of the trifluoromethyl group in drug design (Intermaggio et al., 2022).

Catalyzed Secondary Benzylation

The use of metal triflates, such as lanthanoid, scandium, and hafnium triflate, in nitromethane enables highly effective secondary-benzylation systems. This method facilitates secondary benzylation across a range of nucleophiles, demonstrating the versatility and efficiency of using triflate-based catalysts for alkylation reactions (Noji et al., 2003).

O-Benzylation Using Acid-Catalyzed Reagents

TriBOT, a trimerization product of benzyl imidate, acts as an acid-catalyzed O-benzylating agent, transforming various functionalized alcohols into benzyl ethers in good yields. This method underscores the utility of acid-catalyzed reagents in facilitating O-benzylation, offering a stable and efficient approach (Yamada, Fujita, & Kunishima, 2012).

Broad-Spectrum Deoxofluorinating Agent

Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-FluorTM) serves as a broad-spectrum deoxofluorinating agent for converting alcohols to alkyl fluorides and carboxylic acids to trifluoromethyl derivatives. This highlights its utility as a less thermally sensitive and more versatile alternative to traditional deoxofluorination reagents (Lal et al., 1999).

properties

IUPAC Name |

[2,3-difluoro-4-(trifluoromethoxy)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O2/c9-6-4(3-14)1-2-5(7(6)10)15-8(11,12)13/h1-2,14H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBIGOHNDVOGCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)F)F)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-(trifluoromethoxy)benzyl alcohol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2699187.png)

![5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2699188.png)

![2-[(4-ethylbenzyl)sulfanyl]-6,7-dimethoxy-3-phenethyl-4(3H)-quinazolinimine](/img/structure/B2699189.png)

![1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2699191.png)

![1-[(4-chlorophenyl)methyl]-5-methyl-3H-pyrimidine-2,4-dione](/img/structure/B2699193.png)

![6-Chloro-2-ethoxyimidazo[1,2-b]pyridazine](/img/structure/B2699199.png)

![2-[(4-Isopropyl-3-methylanilino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2699207.png)